molecular formula C26H22N2O2S B11414634 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B11414634
M. Wt: 426.5 g/mol
InChI Key: YWNVMTIVYNMATK-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound known for its unique structural properties It is composed of a benzofuran ring and a benzothiazole ring, both of which are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and benzothiazole intermediates. These intermediates are then coupled through an acetamide linkage.

    Preparation of Benzofuran Intermediate: The benzofuran intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Benzothiazole Intermediate: The benzothiazole intermediate is usually synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves the coupling of the benzofuran and benzothiazole intermediates using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the benzofuran and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dimethyl-1-benzofuran
  • 6-methyl-1,3-benzothiazole
  • 2,4-dihydroxy-3,6-dimethylbenzoate

Uniqueness

What sets 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide apart from similar compounds is its unique combination of benzofuran and benzothiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H22N2O2S

Molecular Weight

426.5 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C26H22N2O2S/c1-15-4-11-22-23(12-15)31-26(28-22)18-6-8-20(9-7-18)27-24(29)13-19-14-30-25-17(3)16(2)5-10-21(19)25/h4-12,14H,13H2,1-3H3,(H,27,29)

InChI Key

YWNVMTIVYNMATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=COC5=C4C=CC(=C5C)C

Origin of Product

United States

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